trans-3-Hexene

Descripción

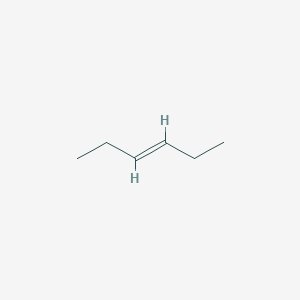

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891265 | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

165.0 [mmHg] | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |

| Record name | trans-3-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C13-14 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C13-14 α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO1LUX1AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Trans 3 Hexene

Stereoselective Synthesis Pathways

The creation of trans-3-Hexene with high purity necessitates stereoselective synthesis strategies. These pathways are designed to favor the formation of the trans isomer over its cis counterpart, a critical consideration in modern organic synthesis.

Partial Hydrogenation of Alkynes

A primary and direct route to this compound involves the partial reduction of 3-hexyne (B1328910). The choice of reducing agent and reaction conditions is paramount in controlling the stereochemical outcome of this transformation.

The reduction of 3-hexyne using sodium metal dissolved in liquid ammonia (B1221849) is a classic and highly effective method for producing this compound. doubtnut.combrainly.combrainly.in This reaction, often referred to as a dissolving metal reduction, proceeds through a distinct mechanism that preferentially yields the trans-alkene. brainly.comvaia.com

The process begins with the transfer of an electron from a sodium atom to the alkyne's triple bond, forming a radical anion intermediate. quimicaorganica.orgpressbooks.pub This intermediate is then protonated by the ammonia solvent. brainly.com A second electron transfer from another sodium atom to the resulting vinylic radical creates a vinylic anion. pressbooks.pub It is at this stage that the stereochemistry is determined; the trans configuration of the vinylic anion is sterically more stable and thus favored over the cis form. quimicaorganica.orgpressbooks.pub A final protonation of this anion by ammonia yields the final this compound product. khanacademy.org This method is known for its high yield of the trans isomer. masterorganicchemistry.com

Reaction Scheme: Reduction of 3-Hexyne to this compound

| Reactant | Reagents | Product | Stereochemistry |

| 3-Hexyne | 1. Na, liq. NH₃ 2. H₂O | This compound | Trans |

In contrast to the sodium in liquid ammonia reduction, the partial hydrogenation of 3-hexyne using a Lindlar catalyst produces cis-3-hexene (B1361246). quimicaorganica.orgmsu.edulibguides.com The Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen atoms across the triple bond. pressbooks.pubdoubtnut.comvaia.com This means both hydrogen atoms add to the same face of the alkyne, resulting in the formation of a cis double bond. vaia.comstackexchange.com

The fundamental difference in the stereochemical outcome between these two methods lies in their reaction mechanisms. The dissolving metal reduction proceeds through a stepwise electron transfer and protonation sequence that allows for the formation of the thermodynamically more stable trans intermediate. pressbooks.pubstackexchange.com Conversely, the Lindlar catalytic hydrogenation occurs on the surface of the metal catalyst, where the alkyne adsorbs and reacts with hydrogen in a concerted, syn-addition fashion. khanacademy.org Therefore, the choice between these two reagents provides a powerful tool for controlling the stereochemistry of the resulting alkene. vaia.comstackexchange.com

Comparison of Alkyne Reduction Methods

| Method | Reagents | Product Stereochemistry | Mechanism |

| Dissolving Metal Reduction | Na, liq. NH₃ | Trans | Stepwise electron transfer, formation of a stable trans vinylic anion intermediate. quimicaorganica.orgpressbooks.pub |

| Lindlar Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Cis | Syn-addition of hydrogen on the catalyst surface. pressbooks.pubdoubtnut.com |

Multi-step Organic Synthesis Approaches

Beyond the direct reduction of 3-hexyne, this compound can also be synthesized through more elaborate multi-step sequences. These routes offer flexibility in starting materials and can be adapted to construct the target molecule from simpler precursors.

A multi-step synthesis of this compound can be initiated from 1-butyne (B89482). vaia.com This pathway involves a series of reactions to build the carbon skeleton and establish the correct stereochemistry of the double bond. vaia.com

The synthesis commences with the hydroboration-oxidation of 1-butyne. vaia.com In this two-step process, 1-butyne is first treated with borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF), followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH). vaia.com This sequence converts the terminal alkyne into 1-butanal, an aldehyde. vaia.com

Next, an aldol (B89426) condensation is performed between 1-butanal and acetaldehyde. vaia.com The enolate of acetaldehyde, formed by deprotonation with a base like sodium hydroxide, attacks the carbonyl carbon of 1-butanal. Subsequent dehydration of the resulting β-hydroxy aldehyde yields 3-hexen-2-one. vaia.com

The final and crucial step is the selective reduction of the α,β-unsaturated ketone, 3-hexen-2-one, to this compound. This is achieved using a Birch reduction, which employs sodium in liquid ammonia with an alcohol. vaia.com This reduction method selectively reduces the conjugated system to favor the formation of the more stable trans-alkene, thus ensuring the desired stereochemistry of the final product. vaia.com

Elimination Reactions as Precursors

Elimination reactions provide an alternative strategy for generating the triple bond of 3-hexyne, which can then be reduced to this compound. This approach typically involves the dehydrohalogenation of a dihaloalkane. masterorganicchemistry.com By treating a vicinal or geminal dihalide with a strong base, such as sodium amide (NaNH₂), a double elimination occurs to form an alkyne. masterorganicchemistry.comlibretexts.org For instance, starting from 3,4-dibromohexane, treatment with two equivalents of a strong base would yield 3-hexyne. This alkyne can then be subjected to reduction with sodium in liquid ammonia to produce this compound as described previously. masterorganicchemistry.com This method highlights the synthetic utility of elimination reactions in preparing the necessary precursors for stereoselective alkene synthesis.

Dehydration of Alcohols

The dehydration of alcohols is a common laboratory method for synthesizing alkenes. byjus.com This process involves the removal of a water molecule from an alcohol, typically by heating it in the presence of a strong acid catalyst like sulfuric or phosphoric acid. byjus.comlibretexts.org

Acid-Catalyzed Dehydration Mechanisms (E1 and E2 Considerations)

The mechanism of acid-catalyzed dehydration depends on the structure of the alcohol. libretexts.orglibretexts.org Secondary and tertiary alcohols, such as 3-hexanol (B165604), primarily undergo an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.org This process involves the following steps:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, forming an alkyloxonium ion. This is a fast step. jove.com

Formation of a carbocation: The alkyloxonium ion is a good leaving group (water), and its departure results in the formation of a carbocation intermediate. This is the slow, rate-determining step of the reaction. jove.com

Deprotonation: A base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. jove.com

Primary alcohols, on the other hand, tend to dehydrate via an E2 (elimination, bimolecular) mechanism because the formation of a highly unstable primary carbocation is unfavorable. libretexts.orgjove.com In the E2 mechanism, the removal of the adjacent proton and the departure of the leaving group occur in a single, concerted step. chemistrysteps.com While 3-hexanol is a secondary alcohol and thus favors the E1 pathway, the E2 mechanism can compete under certain conditions. acs.org

Influence of Alcohol Structure on Reaction Conditions and Selectivity

The structure of the alcohol significantly influences the conditions required for dehydration and the selectivity of the products. The ease of dehydration follows the order: tertiary > secondary > primary alcohols. libretexts.orgrsc.org This is due to the relative stability of the carbocation intermediates formed during the E1 reaction (tertiary > secondary > primary). libretexts.org Consequently, tertiary alcohols can be dehydrated under milder conditions (e.g., lower temperatures) than secondary or primary alcohols. libretexts.orglibretexts.org

For the dehydration of 3-hexanol, a secondary alcohol, a mixture of isomeric hexenes is often produced, including cis- and this compound, as well as cis- and trans-2-hexene, and 1-hexene (B165129). acs.org The distribution of these products is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. pearson.com Thus, 2-hexene (B8810679) and 3-hexene (B12438300) isomers are generally favored over 1-hexene. The formation of the trans isomer is often favored over the cis isomer due to reduced steric strain. libretexts.org

Carbocation Rearrangements in Dehydration Processes

A key feature of the E1 mechanism is the potential for carbocation rearrangements. libretexts.orgvaia.com If a more stable carbocation can be formed through a hydride or alkyl shift, this rearrangement will likely occur before deprotonation. libretexts.org For instance, the dehydration of 3-hexanol can lead to the formation of a secondary carbocation at the C3 position. A hydride shift from C2 to C3 would result in a more stable secondary carbocation, which can then lead to the formation of 2-hexene isomers. acs.org The dehydration of 3-hexanol is noted to produce alkene isomers with rearranged carbon skeletons in significant amounts. acs.org

Dehydrohalogenation from Alkyl Halides

Another important method for synthesizing alkenes is the dehydrohalogenation of alkyl halides. wikipedia.org This elimination reaction involves the removal of a hydrogen halide (HX) from an alkyl halide, typically by treatment with a strong base. wikipedia.orglibretexts.org For the synthesis of this compound, a suitable starting material would be a 3-haloalkane, such as 3-bromohexane.

The reaction is typically carried out by heating the alkyl halide with a strong base, such as potassium hydroxide (KOH), dissolved in a solvent like ethanol. byjus.comwordpress.com This reaction generally follows an E2 mechanism, which is a one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the halogen, and the halide ion departs simultaneously to form the double bond. wordpress.com The reactivity of alkyl halides in dehydrohalogenation follows the order: tertiary > secondary > primary. wordpress.comlibretexts.org

Specialized Synthesis of Derivatives

Electrochemical Synthesis of Carboxylic Acids from Alkenes (e.g., Hexene-1,6-dioic Acids)

Electrochemical methods offer a green and efficient approach to synthesizing carboxylic acid derivatives from alkenes. sioc-journal.cnresearchgate.net For instance, adipic acid (hexane-1,6-dioic acid), a crucial monomer for the production of nylon, can be synthesized through the electrochemical oxidation of cyclohexene (B86901). google.comresearchgate.netrsc.org While not directly starting from this compound, this illustrates a specialized synthesis of a related C6 dicarboxylic acid.

In one process, cyclohexene is oxidized in an electrochemical cell. google.com The reaction can proceed through the in-situ generation of strong oxidizing agents, such as hydroxyl radicals, via a Fenton-like reaction or anodic oxidation. google.com Another approach involves the electrochemical hydrogenation of biologically produced cis,cis-muconic acid to first form trans-3-hexenedioic acid, which is then further reduced to adipic acid. rsc.org This method is particularly noteworthy for its use of renewable feedstocks and its potential to reduce the significant greenhouse gas emissions associated with traditional adipic acid production. rsc.orgrsc.org

Furthermore, the electrochemical dicarboxylation of alkenes using carbon dioxide as a C1 source represents another innovative route to dicarboxylic acids. jchemlett.comrsc.orgrsc.org This method typically involves the electrochemical reduction of the alkene to form a radical anion, which then reacts with CO₂. researchgate.net

Synthesis of trans-3-Hexenoic Acid

A notable and efficient method for synthesizing trans-3-hexenoic acid involves the use of butyl aldehyde and malonic acid as the primary starting materials. google.com This particular synthesis is catalyzed by triethanolamine (B1662121). google.com The process is characterized by its straightforward nature, high yield, and the absence of solvent residue, making it an advantageous route for producing trans-3-hexenoic acid with minimal isomers. google.com

The synthesis proceeds through a series of controlled steps. Initially, a mixed solution is prepared by combining triethanolamine and malonic acid. google.com This mixture is then added dropwise to butyl aldehyde, which is protected by a nitrogen atmosphere. google.com The reaction is heated to a temperature range of 60-100°C for a duration of 2 to 4 hours. google.com During this time, the water produced by the reaction is continuously removed using an oil-water separator. google.com The final step involves fractionation under vacuum to remove any unreacted butyl aldehyde and other low-boiling fractions, ultimately yielding the trans-3-hexenoic acid product. google.com

An alternative approach to synthesizing hexenoic acid involves the use of a Grignard reagent. tandfonline.com This method can be adapted to produce 3-hexenoic acid, which can then be reduced to the corresponding alcohol. tandfonline.com Additionally, the hydrogenation of sorbic acid has been explored as a pathway to produce hexenoic acids. For instance, using a cobalt complex catalyst, sorbic acid can be converted into a mixture containing trans-3-hexenoic acid. google.com

Below is a data table summarizing the key reactants and conditions for the synthesis of trans-3-hexenoic acid from butyl aldehyde and malonic acid.

| Reactant/Reagent | Role | Key Parameters |

| Butyl Aldehyde | Starting Material | Protected by N2 atmosphere |

| Malonic Acid | Starting Material | Mixed with catalyst |

| Triethanolamine | Catalyst | Mixed with malonic acid |

| Reaction Conditions | ||

| Temperature | --- | 60-100 °C |

| Reaction Time | --- | 2-4 hours |

| Purification | --- | Fractionation under vacuum |

Chemical Reactivity and Reaction Mechanisms of Trans 3 Hexene

Olefin Metathesis Reactions

Olefin metathesis involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium. wikipedia.org The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.org

In a self-metathesis reaction, trans-3-hexene reacts with itself to produce 2-butene and 4-octene. This reaction demonstrates the fundamental principle of olefin metathesis where the alkylidene fragments are exchanged.

Cross-metathesis is a variation of olefin metathesis that involves the reaction of two different alkenes. organic-chemistry.org When this compound is a reactant, the statistical outcome can lead to a mixture of products, including the self-metathesis products of each starting alkene and the desired cross-metathesis product. organic-chemistry.org For example, a cross-metathesis reaction was attempted between styrene and this compound; however, the reaction was inhibited by styrene. acs.org

Tandem catalytic processes that combine isomerization and metathesis reactions offer a pathway to convert internal olefins like this compound into a broader range of products. researchgate.net In these systems, an isomerization catalyst shifts the position of the double bond within the alkene chain, which is then followed by a metathesis reaction. researchgate.net This approach is particularly useful for producing longer-chain hydrocarbons from shorter internal olefins. researchgate.net

Researchers have successfully converted this compound into heavier linear olefins using a tandem ruthenium-catalyzed biphasic isomerization/metathesis process. nih.gov This system utilizes an ionic liquid to contain the metathesis catalyst, while the isomerization catalyst remains in the organic phase with the substrate. nih.gov This separation allows for control over the reaction sequence and facilitates catalyst recycling. A typical experimental setup involves charging a reaction vessel with this compound in a solvent like toluene, along with an internal standard such as propylbenzene. rsc.org The metathesis and isomerization catalysts are then introduced to initiate the reaction. rsc.org

The efficiency of tandem isomerization-metathesis reactions depends on the relative rates of the two catalytic processes. By confining the metathesis catalyst to an ionic liquid phase, it is possible to modulate the rates of isomerization and metathesis. nih.gov This control is crucial for optimizing the yield of the desired heavier olefins from this compound. nih.gov The reaction progress is typically monitored by gas chromatography (GC) analysis of samples taken periodically from the organic phase. rsc.org

The table below illustrates the conversion and product distribution for the tandem isomerization-metathesis of this compound under specific conditions.

| Catalyst System | Temperature (°C) | Time (h) | Conversion of this compound (%) |

| Ru-based isomerization and metathesis catalysts | 45 | 24 | >95 |

Data derived from a representative tandem isomerization-metathesis reaction of this compound. The primary products are heavier linear olefins.

Tandem Isomerization-Metathesis Catalytic Processes

Addition Reactions to the Double Bond of this compound

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity allows for a variety of addition reactions, where the π-bond is broken and new single bonds are formed with other atoms.

Electrophilic Addition Mechanisms

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide, a three-membered ring containing an oxygen atom. visualizeorgchem.com This reaction is a concerted process, meaning that several bonds are broken and formed in a single step. leah4sci.com

The mechanism involves the electrophilic oxygen atom of the peroxy acid reacting with the nucleophilic carbon-carbon double bond of this compound. libretexts.orglibretexts.org A common reagent used for this transformation is meta-chloroperoxybenzoic acid (mCPBA). visualizeorgchem.com The reaction is stereospecific; a trans-alkene like this compound will yield a trans-epoxide. libretexts.org The process can be visualized as the peroxy acid delivering an oxygen atom to the double bond from one side. libretexts.org

The accepted mechanism for this epoxidation involves a cyclic transition state where the proton of the peroxy acid is transferred intramolecularly. acs.org The reaction is facilitated by electron-donating groups on the alkene and electron-withdrawing groups on the peroxy acid. acs.org

Table 1: Key Features of this compound Epoxidation

| Feature | Description |

|---|---|

| Reagent | Typically a peroxy acid, such as mCPBA. |

| Product | trans-3,4-Epoxyhexane. |

| Mechanism | Concerted electrophilic addition. leah4sci.comlibretexts.org |

| Stereochemistry | Stereospecific, preserving the trans configuration of the starting alkene. libretexts.org |

The resulting epoxide, trans-3,4-epoxyhexane, is a versatile intermediate that can undergo further reactions, such as acid-catalyzed ring-opening to form diols. visualizeorgchem.comlibretexts.org

The acid-catalyzed hydration of an alkene is another example of an electrophilic addition reaction. In this process, a water molecule is added across the double bond, resulting in the formation of an alcohol. libretexts.org For this compound, this reaction yields 3-hexanol (B165604). chegg.com

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), which protonates the double bond to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com In the case of the symmetrical this compound, protonation of either carbon of the double bond results in the same secondary carbocation. A water molecule, acting as a nucleophile, then attacks the carbocation. youtube.com Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the final alcohol product and regenerates the acid catalyst. youtube.comyoutube.com

Table 2: Mechanism of Acid-Catalyzed Hydration of this compound

| Step | Description |

|---|---|

| 1. Protonation | The double bond of this compound is protonated by a hydronium ion (H₃O⁺) to form a secondary carbocation intermediate. masterorganicchemistry.com |

| 2. Nucleophilic Attack | A water molecule attacks the carbocation, forming a protonated alcohol (oxonium ion). youtube.com |

| 3. Deprotonation | Another water molecule removes a proton from the oxonium ion to yield 3-hexanol and regenerate the hydronium ion catalyst. youtube.com |

This reaction is reversible, and the direction of the equilibrium can be controlled by the reaction conditions. To favor the formation of the alcohol, an excess of water is used. libretexts.org

Catalytic Hydrogenation and Isomerization

Catalytic hydrogenation and isomerization are important industrial processes that can modify the structure of alkenes like this compound.

Catalytic hydrogenation is a reaction in which hydrogen gas (H₂) is added across the double bond of an alkene in the presence of a metal catalyst. libretexts.org This process converts the alkene into a saturated alkane. libretexts.org For this compound, catalytic hydrogenation results in the formation of hexane (B92381). expertsmind.com

The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum dioxide (PtO₂, Adams' catalyst), or Raney nickel. libretexts.orgresearchgate.net The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.orglibretexts.org The hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond, leading to the formation of the alkane, which then desorbs from the catalyst surface. libretexts.org

Table 3: Common Catalysts for Alkene Hydrogenation

| Catalyst | Description |

|---|---|

| Palladium on Carbon (Pd/C) | A common and effective catalyst for hydrogenating alkenes. libretexts.org |

| Platinum Dioxide (PtO₂) | Known as Adams' catalyst, it is reduced in situ to platinum metal, which is the active catalyst. libretexts.org |

| Raney Nickel | A finely divided nickel catalyst prepared by treating a nickel-aluminum alloy with sodium hydroxide (B78521). libretexts.org |

This reaction is widely used in both laboratory and industrial settings due to its high efficiency and the fact that it produces no byproducts. youtube.com

Double-bond isomerization is a reaction in which the position of the double bond within an alkene molecule is shifted. This compound can undergo isomerization to form other hexene isomers, such as 2-hexenes. osti.gov This process can be catalyzed by various catalysts, including certain transition metal complexes and solid acids like zeolites. ebi.ac.ukmssm.edu

One proposed mechanism for acid-catalyzed isomerization involves the protonation of the double bond to form a carbocation, followed by the loss of a proton from an adjacent carbon atom to form a new double bond in a different position. lsu.edu For example, protonation of this compound at C-3 would form a carbocation at C-4. A subsequent deprotonation at C-2 could lead to the formation of 2-hexene (B8810679).

Studies have also shown that certain catalysts can facilitate the isomerization of 1-hexene (B165129) to a mixture of 2- and 3-hexenes. osti.gov The distribution of the resulting isomers can be influenced by the catalyst and the reaction conditions.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Hexene |

| 2-Hexenes |

| 3-Hexanol |

| 3-Hexene (B12438300) |

| Adams' catalyst |

| Aluminum |

| Carbon |

| Hexane |

| Hydrogen |

| Hydronium ion |

| meta-Chloroperoxybenzoic acid |

| Nickel |

| Palladium |

| Platinum |

| Platinum dioxide |

| Raney nickel |

| Sodium hydroxide |

| Sulfuric acid |

| trans-3,4-Epoxyhexane |

| This compound |

| Water |

Oxidation Chemistry of this compound

The atmospheric oxidation of this compound is a significant process that contributes to the formation of secondary organic aerosols (SOA). This section details the chemical reactivity and reaction mechanisms of this compound, with a focus on its oxidation chemistry through ozonolysis and reactions with hydroxyl radicals.

Ozonolysis and Criegee Intermediate Chemistry

The reaction of this compound with ozone (O₃) is a primary atmospheric degradation pathway. This reaction proceeds via the Criegee mechanism, which involves the formation of a primary ozonide that rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). organic-chemistry.org For the symmetric alkene this compound, this reaction exclusively produces propanal (C₂H₅CHO) and the Criegee intermediate, C₂H₅CHOO. copernicus.org A fraction of these initially energized Criegee intermediates can be collisionally stabilized, forming stabilized Criegee intermediates (SCIs). nih.govnih.gov

The ozonolysis of this compound produces the stabilized Criegee intermediate, ethylmethylcarbonyl oxide (C₂H₅CHOO). copernicus.org These SCIs are highly reactive 1,3-dipolar species that can undergo a variety of reactions in the atmosphere. nih.gov For linear trans alkenes like this compound, the cycloreversion of the primary ozonide is expected to produce a roughly 50:50 mixture of syn- and anti- conformers of the Criegee intermediate. nih.govacs.org

The stabilization of Criegee intermediates is a critical factor in atmospheric chemistry, as it allows them to participate in bimolecular reactions. whiterose.ac.ukrsc.org The stabilization of a given CI, such as C₂H₅CHOO, is influenced by the size of the co-produced carbonyl. whiterose.ac.uk Stabilized CIs can react with a variety of atmospheric trace gases, including water vapor, sulfur dioxide (SO₂), and nitrogen oxides (NOₓ). whiterose.ac.ukresearchgate.net

A significant reaction pathway for SCIs formed from this compound ozonolysis is the formation of high-molecular-weight oligomers, which are major constituents of SOA. copernicus.orgresearchgate.net Experimental studies have shown that the repeating units in these oligomers have the same chemical composition as the primary Criegee intermediate, which for this compound is C₃H₆O₂. copernicus.orgresearchgate.net

The proposed mechanism for oligomer formation involves the addition of a stabilized Criegee intermediate to an organic peroxy radical (RO₂). copernicus.org This reaction forms oligoperoxides, with the basic structure of a linear oligoperoxide, -[CH(R)-O-O]n-, where the repeating unit corresponds to the Criegee intermediate. researchgate.net In the case of this compound, the repeating unit is C₂H₅CHOO.

Furthermore, copolymerization can occur when CIs from different unsaturated compounds are present. For instance, in a mixture of this compound and ethyl vinyl ether, oligomers with mixed chain units of C₃H₆O₂ (from this compound) and CH₂O₂ (from ethyl vinyl ether) have been observed. copernicus.orgresearchgate.netcopernicus.org This suggests that the formation of oligoperoxides through the repeated addition of peroxy radical-stabilized CIs is a general reaction pathway for small, stabilized CIs in the gas phase. copernicus.orgcopernicus.org

| Reactant(s) | Criegee Intermediate (CI) | CI Formula | CI Mass (u) | Oligomer Repeating Unit |

|---|---|---|---|---|

| This compound | C₂H₅CHOO | C₃H₆O₂ | 74 | C₃H₆O₂ |

| This compound + Ethyl Vinyl Ether | C₂H₅CHOO and CH₂OO | C₃H₆O₂ and CH₂O₂ | 74 and 46 | Mixed C₃H₆O₂ and CH₂O₂ |

The formation of SOA and oligomers from the ozonolysis of alkenes can be influenced by environmental factors such as humidity and the presence of radical scavengers. While specific studies on the influence of humidity on this compound oligomerization are not prevalent in the provided search results, general principles from studies on other alkenes can provide insights. Increased relative humidity can enhance the particle number and mass concentration in the ozonolysis of some terpenes, suggesting that water vapor can play a role in the chemical mechanisms of SOA formation. copernicus.orgmdpi.com The reaction of stabilized Criegee intermediates with water is a known atmospheric process. mdpi.com

Atmospheric Oxidation Pathways

In addition to ozonolysis, the reaction with hydroxyl radicals (OH) is a significant atmospheric sink for this compound. mdpi.com OH radicals are highly reactive and play a crucial role in the daytime oxidation of volatile organic compounds. sciencenews.org

The primary mechanism for the reaction between OH radicals and alkenes like this compound is the electrophilic addition of the OH radical to the carbon-carbon double bond. nih.gov For cis-3-hexene (B1361246), a structurally similar isomer, the experimentally determined second-order rate coefficient for its reaction with OH radicals is (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.orgnih.gov Theoretical calculations for cis-3-hexene suggest a global rate coefficient of 8.10 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. rsc.orgnih.gov While a specific, exceptionally low rate coefficient of 0.05 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ was predicted for this compound in one study, this value is noted to be two orders of magnitude smaller than that of similar systems. researchgate.net Other studies on similar unsaturated esters suggest that the addition of OH to the double bond is the primary reaction mechanism. nih.gov

| Compound | Experimental Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Theoretical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| cis-3-Hexene | (6.27 ± 0.66) × 10⁻¹¹ | 8.10 × 10⁻¹¹ |

| This compound | Not available in search results | 0.05 × 10⁻¹¹ (noted as exceptionally low) |

Reaction with Nitrate (B79036) Radicals (NO3)

The nitrate radical (NO3) is another important atmospheric oxidant, particularly during nighttime. The reaction of alkenes with NO3 radicals can be a significant degradation pathway in polluted environments. These reactions typically proceed via the electrophilic addition of the NO3 radical to the double bond.

Kinetic experiments on the gas-phase reactions of nitrate radicals with a series of hexene isomers have revealed a notable cis-trans (Z-E) effect ebi.ac.uk. For pentene isomers, a significant difference in reactivity between the cis and trans isomers was observed ebi.ac.uk. This suggests that the stereochemistry of the alkene plays a crucial role in the reaction kinetics with NO3 radicals. For comparison, the rate constant for the reaction of NO3 with 1-hexene at 296 ± 2 K has been determined to be (2.00 ± 0.16) x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ nih.govacs.org. The reaction with cis-3-hexen-1-ol, a structurally related molecule, has a measured rate constant of (2.72 ± 0.83) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ researchgate.net.

Waddington Mechanism in Alkene Oxidation

The Waddington mechanism is a key reaction pathway in the low-temperature oxidation of alkenes nih.govacs.orgkaust.edu.saresearchgate.net. This mechanism involves the addition of a hydroxyl (ȮH) radical to the alkene, forming a β-alkyl-hydroxy radical. This is followed by the addition of molecular oxygen to create an alkyl-hydroxy-peroxy radical. A subsequent six-member ring isomerization occurs, where a hydrogen atom is abstracted from the ȮH group, leading to the formation of an alkyl-hydroperoxide-alkoxy radical. This radical then undergoes C-C and O-O bond fission, ultimately producing a carbonyl compound (like a ketone or aldehyde) and regenerating an ȮH radical nih.govacs.org.

Experimental studies on the oxidation of linear hexene isomers have demonstrated the enhanced importance of the Waddington mechanism for 2- and 3-hexenes as compared to 1-hexene nih.govresearchgate.net. For instance, in the oxidation of 3-hexene, the formation of propanal is a significant product, indicating the importance of the Waddington mechanism nih.gov. This pathway is crucial for accurately modeling the low-temperature combustion chemistry of this compound.

Oligomerization and Polymerization Reactions

The double bond in this compound provides a site for polymerization reactions. The following sections explore its potential involvement in the synthesis of polyesters and its co-oligomerization with other olefins.

Synthesis of Aliphatic Unsaturated Polyesters

Aliphatic unsaturated polyesters are typically synthesized through the polycondensation of a diol with a saturated and an unsaturated dicarboxylic acid (or their anhydrides) researchgate.net. While this compound contains a double bond, it is not a typical monomer for this type of polymerization as it lacks the necessary functional groups (e.g., hydroxyl or carboxyl groups) for polycondensation.

The synthesis of these polyesters generally involves monomers such as maleic anhydride, phthalic anhydride, propylene glycol, and ethylene glycol researchgate.net. Bio-based monomers like itaconic acid, succinic acid, and various diols are also utilized to create more sustainable polymers mdpi.commdpi.com. For this compound to be used in the synthesis of polyesters, it would first need to be functionalized to introduce two reactive groups, for example, through oxidation to form a diol or a dicarboxylic acid. There is currently no significant body of research indicating the direct use of this compound as a monomer in the production of aliphatic unsaturated polyesters.

Co-oligomerization with Other Olefins (e.g., Ethylene and α-Olefins)

Co-oligomerization of olefins is a crucial industrial process for the production of linear alpha-olefins (LAOs) and other valuable hydrocarbons. This process typically involves the reaction of ethylene with other olefins in the presence of a catalyst.

While alpha-olefins like 1-hexene are commonly used in co-oligomerization with ethylene, internal olefins such as this compound are generally less reactive in such catalytic processes. The mechanism of co-oligomerization often involves the formation of metallacyclic intermediates nih.gov. Studies on the co-oligomerization of ethylene with 1-hexene using chromium-based catalysts have shown the formation of C10 and C12 products nih.gov.

The co-oligomerization of methanol-based C2-C4 olefins on heterogeneous nickel silica-alumina catalysts is another route to produce fuel-range hydrocarbons kit.edu. In these processes, the reactivity of different olefin isomers can vary. It is expected that this compound, as an internal olefin, would exhibit lower reactivity towards co-oligomerization compared to its alpha-olefin counterpart, 1-hexene.

Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the components of complex hydrocarbon mixtures, which often include various structural and geometric isomers of hexene.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile compounds like trans-3-hexene. In this technique, the sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS is routinely used to analyze the products of chemical reactions involving alkenes. nih.govresearchgate.net For instance, in studies of alkene isomerization, GC-MS can be used to quantify the conversion of a starting material like 1-hexene (B165129) into its isomers, including cis- and this compound. acs.org The combination of the retention time from the gas chromatograph and the mass spectrum from the detector allows for unambiguous identification and quantification of each isomer in the product mixture. nih.govpublications.gc.ca In the analysis of complex hydrocarbon mixtures like gasoline, which contains numerous isomers, GC-MS is indispensable for detailed characterization. chalmers.se The fragmentation patterns observed in the mass spectra can also help to distinguish between isomers; for example, this compound exhibits distinct peaks at m/z 55 and 41, which are related to allylic cleavage and the stability of the resulting carbocation.

The separation of hexene isomers, which often have very similar boiling points, presents a significant analytical challenge. Standard non-polar columns, such as those with polydimethylsiloxane (B3030410) stationary phases (e.g., OV-101 or SP-2100), can separate isomers based on boiling point differences, with this compound typically eluting before its cis counterpart due to its lower polarity. However, for complex mixtures or isomers with very close boiling points, more advanced strategies are required.

Several approaches have been developed to enhance the chromatographic resolution of alkene isomers:

Specialized Stationary Phases: Researchers have developed novel stationary phase materials with specific selectivities. For example, a CH3-functionalized mesoporous silica (B1680970) material (PTM) has demonstrated superior resolution for hexene isomers compared to standard silica-based materials like SBA-15. researchgate.net Zeolite molecular sieves, with their precisely defined pore structures, can also be used to separate hexane (B92381) and hexene isomers based on subtle differences in their size and shape. psu.eduosti.govresearchgate.net

Argentation Chromatography: This technique utilizes stationary phases containing silver(I) ions. The silver ions form reversible complexes with the π-electrons of the double bond in alkenes. The strength of this interaction depends on the steric accessibility of the double bond, allowing for the effective separation of isomers. This method has been successfully applied to the separation of various olefin isomers. acs.org

Ionic Liquids (ILs): Ionic liquids, which are salts that are liquid at low temperatures, have gained attention as highly selective stationary phases for gas chromatography. sciensage.info Their unique properties can be tuned by altering the cation and anion. ILs containing silver(I) ions have been shown to be particularly effective for separating olefins from paraffins. acs.orgnih.gov Studies have also explored the use of polymeric ionic liquids (PILs) containing copper(I) and copper(II) ions, which act as stabilizers and enhance the separation efficiency of olefins. osti.govnih.gov

Chiral Stationary Phases: For the separation of enantiomers (non-superimposable mirror images) of chiral alkenes, chiral stationary phases are necessary. These phases are typically based on derivatized cyclodextrins. chromatographyonline.comgcms.czgcms.czchromatographyonline.comsigmaaldrich.com The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

The selection of the appropriate column and conditions is critical for achieving baseline separation of isomers, as illustrated in the following table which summarizes the elution order of some hexene isomers on different stationary phases.

| Stationary Phase Type | Separation Principle | Typical Elution Order of Isomers |

|---|---|---|

| Non-polar (e.g., Polydimethylsiloxane) | Boiling Point | Follows increasing boiling points. chalmers.se |

| Polar (e.g., Squalane) | Polarity | trans-3-Hexene elutes before cis-3-hexene. |

| Hydrophobic Mesoporous Silica (PTM) | Adsorption/Partition | Achieves baseline separation of hexene isomers where standard silica (SBA-15) fails. researchgate.net |

| Pillar tutorchase.comtrianglamine (P-TA) Modified Silica | Host-Guest Chemistry | Selectively retains 1-hexene over trans-3-hexene. kaust.edu.sa |

| Ionic Liquid with Silver(I) Ions | Reversible π-Complexation | Separation based on the stability of the Ag+-alkene complex. acs.orgnih.gov |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for the structural characterization of alkenes and for monitoring chemical reactions in real-time.

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of IR radiation at specific frequencies corresponds to particular vibrational modes, such as stretching and bending. For alkenes like this compound, specific IR bands are characteristic of the carbon-carbon double bond (C=C) and the C-H bonds associated with it.

Key IR absorption bands for this compound include:

=C-H Stretch: The stretching vibration of the hydrogen atoms attached to the double-bonded carbons typically appears just above 3000 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretch for a trans-disubstituted alkene like this compound is found in the region of 1660-1675 cm⁻¹. egyankosh.ac.in This absorption can sometimes be weak or absent if the molecule is highly symmetrical, resulting in no change in dipole moment during the vibration.

=C-H Bend (Wag): The most characteristic and intense absorption for a trans-alkene is the out-of-plane C-H bending vibration, often called a "wag". This band appears strongly around 960-965 cm⁻¹. spectroscopyonline.com The presence of this distinct peak is a reliable indicator of a trans double bond configuration.

This technique is not only used for static structural identification but also for dynamic studies. Time-resolved IR spectroscopy can be employed to monitor the progress of reactions such as alkene isomerization in solution. nih.govosti.gov By tracking the disappearance of characteristic peaks of the reactant and the appearance of peaks corresponding to the product(s), researchers can gain insights into reaction kinetics and mechanisms. irdg.org For example, the isomerization of 1-hexene to other isomers can be followed by observing changes in the IR spectrum over time. osti.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for trans-Alkenes | Significance for trans-3-Hexene |

|---|---|---|

| C=C Stretch | 1660 - 1675 | Confirms the presence of the double bond. egyankosh.ac.in |

| =C-H Stretch | 3000 - 3100 | Indicates C-H bonds on the double-bonded carbons. spectroscopyonline.com |

| trans =C-H Wag | 960 - 970 | Strong, characteristic peak confirming the trans stereochemistry. spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules, including the stereochemistry of isomers.

NMR spectroscopy is based on the behavior of atomic nuclei in a magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a chemical shift that provides information about the molecular structure. tutorchase.com For differentiating geometric isomers like cis and trans alkenes, proton (¹H) NMR is particularly useful due to a phenomenon called spin-spin coupling. libretexts.org

The coupling constant (J), which measures the interaction between adjacent protons, is highly dependent on the dihedral angle between them. In alkenes, the vicinal coupling constant (³JHH) between protons on the double bond is significantly different for cis and trans isomers. wikipedia.org

For trans isomers , the protons are on opposite sides of the double bond, leading to a larger coupling constant, typically in the range of 11–18 Hz . wikipedia.orgblogspot.com

For cis isomers , the protons are on the same side, resulting in a smaller coupling constant, typically in the range of 6–14 Hz . blogspot.com

This difference provides a definitive way to assign the stereochemistry. For example, in the related compound 3,4-dimethyl-3-hexene, which exists as cis and trans isomers, the coupling constants of the vinylic protons would allow for their unambiguous differentiation. While this compound itself is symmetrical and its ¹H NMR spectrum is simple, this principle is critical for analyzing related or substituted hexenes. NMR can also be used to monitor the progress of isomerization reactions by observing the relative integrals of the signals corresponding to the different isomers in the mixture over time. acs.orgnih.gov

| Isomer Type | Typical ³JHH Coupling Constant Range (Hz) |

|---|---|

| cis | 6 - 14 blogspot.com |

| trans | 11 - 18 wikipedia.orgblogspot.com |

Application in Reaction Monitoring and Mechanistic Studies

This compound serves as a model compound in various mechanistic studies, particularly in the investigation of atmospheric chemistry and catalytic processes. Its well-defined structure allows for the systematic study of reaction pathways.

In the field of atmospheric science, the ozonolysis of this compound is a key reaction studied to understand the formation of secondary organic aerosols (SOA). nih.govebi.ac.uk Ozonolysis experiments are conducted in specialized reaction chambers, such as static Teflon chambers or glass flow reactors, under controlled conditions. nih.gov By using techniques like mass spectrometry and infrared spectroscopy, scientists can probe the chemical composition of the aerosol particles formed. nih.gov These studies have been instrumental in revealing the role of stabilized Criegee intermediates (SCIs) in particle formation and growth. nih.govebi.ac.uk For instance, research has shown that oligomers with SCIs as the repeating unit are dominant components of SOA formed from this compound ozonolysis. nih.govebi.ac.uk

The compound is also used in studies of catalytic reactions, such as tandem isomerization-metathesis. In one such study, this compound was converted into a mixture of heavier linear olefins using a biphasic system with two different catalysts. rsc.org The progress of this reaction and the distribution of products were monitored, providing insights into the efficiency and selectivity of the catalytic system. rsc.org

Furthermore, the reaction of this compound with hydroxyl (OH) radicals, a key atmospheric oxidant, has been investigated to determine reaction rate constants and understand pressure dependencies, which are critical for accurate atmospheric modeling. acs.orgresearchgate.net

Mass Spectrometry for Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical tool for gaining deep mechanistic insights into reactions involving this compound. It allows for the identification of transient intermediates and final products, which is essential for piecing together complex reaction pathways.

Elucidation of Reaction Products and Intermediates (e.g., SOA Oligomers)

A significant application of mass spectrometry in the study of this compound is the characterization of products from its ozonolysis, particularly the formation of secondary organic aerosol (SOA) oligomers. nih.govresearchgate.net Ozonolysis of alkenes is a major source of SOA in the atmosphere, and understanding the underlying mechanisms is crucial. ebi.ac.uk

In these studies, electrospray ionization (ESI) mass spectrometry, often coupled with techniques like time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FTICR) mass spectrometry, is used to analyze the chemical composition of SOA particles. researchgate.net Research has demonstrated that the ozonolysis of this compound leads to the formation of oligomers in the mass range of 200 to 800 atomic mass units. researchgate.net

A key finding from these mass spectrometric analyses is that the repeating units in these oligomers have the same chemical composition as the primary Criegee intermediate (CI) formed during the reaction. researchgate.net For this compound, the main CI is C₃H₆O₂, and the resulting oligomers are essentially oligoperoxides formed by the sequential addition of this CI. researchgate.net The proposed mechanism involves the reaction of the stabilized Criegee intermediate with organic peroxy (RO₂) radicals. nih.govcopernicus.org

The table below summarizes some of the oligomeric species identified in the ozonolysis of this compound, highlighting the role of the Criegee intermediate as the chain unit.

| Number of CI Units | Proposed Formula | Role in SOA Formation |

| Multiple | RO₂ + n(C₃H₆O₂) | Dominant components of SOA particles. nih.govebi.ac.uk |

| Up to 3 | -[CH(C₂H₅)-O-O]n- | Constitute the main components of SOA. researchgate.netacs.org |

Table 1: Oligomeric species identified from this compound ozonolysis.

These detailed mass spectrometric studies have also shown that smaller aerosol particles have a relatively higher contribution from longer oligomers, which plays a significant role in the initial stages of particle nucleation and growth. nih.govebi.ac.uk

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is a unique fingerprint that helps to identify the original molecule and deduce its structure. savemyexams.com

For this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. The molecular ion (M⁺) peak appears at a mass-to-charge ratio (m/z) of 84, corresponding to the molecular weight of C₆H₁₂. docbrown.info

The fragmentation of this compound is influenced by the stability of the resulting carbocations. A prominent fragmentation pathway is allylic cleavage, where the bond adjacent to the double bond is broken. This leads to the formation of stable allylic cations. For this compound, this results in distinct peaks at m/z 55 and 41. The peak at m/z 55 arises from the loss of an ethyl radical (C₂H₅), and the peak at m/z 41 corresponds to the loss of a propyl radical (C₃H₇).

The table below shows the top five peaks observed in the GC-MS analysis of this compound, indicating the relative abundance of the major fragments.

| m/z | Relative Abundance |

| 85 | 99.99 |

| 83 | 66.48 |

| 69 | 48.37 |

| 57 | 41.87 |

| 71 | 33.42 |

Table 2: Top 5 peaks in the mass spectrum of this compound from GC-MS analysis. nih.gov

By analyzing these fragmentation patterns, researchers can confirm the identity of this compound in a sample and differentiate it from its isomers. Furthermore, in mechanistic studies, the fragmentation patterns of reaction products and intermediates provide crucial clues about their structures, helping to build a comprehensive picture of the reaction pathway. researchgate.net

Computational Chemistry and Mechanistic Insights for Trans 3 Hexene Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental to investigating the properties of trans-3-hexene. These calculations solve the electronic Schrödinger equation to determine the electronic structure, energy, and other properties of the molecule. High-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy, while DFT methods, such as those using the B3LYP functional, offer a balance of accuracy and computational cost, making them suitable for larger systems and more extensive studies. arxiv.orgwm.edu

The electronic structure of this compound, particularly the nature of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates its reactivity. DFT calculations are frequently employed to analyze these frontier orbitals. For instance, in reactions with carbenes, DFT calculations at the B3LYP/def2-TZVPP level of theory have been used to understand the influence of substituents on the HOMO and LUMO energies, which in turn affects the reaction with the alkene's double bond. researchgate.net

Advanced machine learning (ML) models trained on high-accuracy CCSD(T) data are emerging as a way to predict electronic structures with greater accuracy and lower computational cost than traditional DFT methods. arxiv.org These models can predict a range of properties, including electric dipole and quadrupole moments, atomic charges, and energy gaps, providing a comprehensive picture of the molecule's electronic character. arxiv.org

Computational chemistry is invaluable for mapping the potential energy surfaces of reactions involving this compound. This allows for the elucidation of reaction mechanisms and the characterization of transient species like transition states and intermediates.

A key example is the epoxidation of this compound. DFT calculations (e.g., B3LYP/6-31G*) have been used to model the reaction pathway, supporting a concerted mechanism that proceeds through a 'spiro' transition state. wm.edu These models show that the geometry of the transition state for the trans isomer involves steric interactions that are not present in the corresponding cis isomer, explaining the experimentally observed slower reaction rates for trans-alkenes. wm.edu

Similarly, for gas-phase reactions, such as ozonolysis or reaction with hydroxyl (OH) radicals, computational studies are crucial. In the reaction with ozone, calculations show that for disubstituted alkenes like this compound, the reaction can proceed through different conformers (anti and syn), each with distinct reaction barriers and products. mit.edu For the reaction with OH radicals, calculations have identified both direct and indirect pathways for hydrogen abstraction and have modeled the pre-barrier complexes and saddle points for addition reactions. researchgate.netaip.orgrsc.org

| Reaction | Computational Method | Focus of Study | Reference |

|---|---|---|---|

| Epoxidation | DFT (B3LYP/6-31G*) | Modeling of the 'spiro' transition state and comparison of cis/trans reactivity. | wm.edu |

| Reaction with OH Radicals | DFT (BHandHLYP/aug-cc-pVDZ) | Investigation of different conformers, pre-barrier complexes, and saddle points. | researchgate.netrsc.org |

| Ozonolysis | Master Equation Treatments | Analysis of product yields from anti and syn conformers. | mit.edu |

| H-Abstraction by OH Radicals | Canonical Variational Transition State Theory | Identification of direct and indirect reaction pathways. | aip.org |

Quantum chemical calculations enable the quantitative prediction of kinetic parameters. By calculating the energies of reactants, transition states, and products, the energy barriers (activation energies) for a reaction can be determined. These barriers are then used in conjunction with theories like Transition State Theory (TST) to calculate reaction rate coefficients.

For the reaction of 3-hexene (B12438300) with OH radicals, the barrier height for the addition of OH was computed to be -0.21 kcal/mol at the CCSD(T)/CBS//BHandHLYP/6-311G(d,p) level, while the barrier for vinylic H-abstraction was reported as 4.76 kcal/mol. researchgate.netaip.org Such calculations help to determine the dominant reaction pathway under different conditions; for instance, OH addition is dominant below 450 K, while H-abstraction prevails above 600 K. aip.org

An exceptionally low rate coefficient of 0.05 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ was predicted for the reaction of this compound with OH radicals in one study. researchgate.netresearchgate.net In contrast, for the cis-3-hexene (B1361246) + OH reaction, a global rate coefficient was estimated from the Boltzmann distribution of conformers to be 8.10 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which agreed well with experimental values. rsc.org These theoretical kinetics are often calculated over a range of temperatures to provide a more complete model. rsc.org

| Reaction | Parameter | Calculated Value | Computational Level | Reference |

|---|---|---|---|---|

| 3-Hexene + OH (Addition) | Barrier Height | -0.21 kcal/mol | CCSD(T)/CBS//BHandHLYP/6-311G(d,p) | researchgate.net |

| 3-Hexene + OH (Vinylic H-abstraction) | Barrier Height | 4.76 kcal/mol | Not specified | aip.org |

| This compound + OH | Rate Coefficient | 0.05 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Not specified | researchgate.netresearchgate.net |

| cis-3-Hexene + OH | Global Rate Coefficient (298 K) | 8.10 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | BHandHLYP/aug-cc-pVDZ (MVT) | rsc.org |

Computational modeling can predict and explain the stereochemical outcome of reactions involving this compound. The stereospecificity of many reactions is determined by the energetics of different transition states leading to different stereoisomers.

For example, the epoxidation of this compound with a peroxyacid proceeds via a concerted mechanism that preserves the stereochemistry of the alkene, predictably yielding a trans-epoxide. pearson.com Computational studies of epoxidation by dimethyldioxirane (B1199080) confirm that the higher energy transition state for the trans-alkene, caused by steric hindrance, leads to its slower reaction rate compared to the cis-alkene. wm.edu Similarly, the stereospecific formation of products from the reaction of a singlet carbene with cis- and this compound has been rationalized through computational analysis of the reaction pathways. researchgate.net These predictions are crucial for designing synthetic routes that yield a desired stereoisomer. libguides.commsu.edu

Molecular Dynamics Simulations (as a general computational tool)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum chemical methods that focus on the electronic structure of a static system, MD uses classical mechanics to simulate the time evolution of a system, providing insights into dynamic processes and bulk properties.

In the context of this compound, MD simulations have been used to investigate its behavior in complex systems. For example, simulations have been employed to study the vapor-liquid equilibria of hexene isomers with ionic liquids, which is important for designing separation processes. researchgate.net MD simulations can also verify the stability and behavior of host-guest complexes, such as the encapsulation of hexene isomers within macrocyclic host molecules, which is relevant for developing selective absorbents. researchgate.net These simulations provide a dynamic view of intermolecular interactions that govern the macroscopic properties of these systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. Descriptors derived from the molecular structure are correlated with an observed activity.

For alkenes, QSAR models have been developed to predict reaction rate constants with atmospheric oxidants like ozone and hydroxyl radicals. scielo.br Given the differences in reactivity between isomers, it is necessary to develop QSAR models that can distinguish between cis and trans isomers. researchgate.netscispace.com this compound has been included as part of the dataset in the development of such models. scribd.com These models are valuable for predicting the atmospheric lifetime and impact of volatile organic compounds like this compound without requiring extensive experimental measurements for every compound.

Environmental Chemistry and Atmospheric Processes of Trans 3 Hexene

Atmospheric Degradation Mechanisms

Once released into the atmosphere, trans-3-hexene is subject to chemical breakdown by key atmospheric oxidants. Its reactivity and the concentration of these oxidants determine its atmospheric persistence and the primary pathways of its removal.

The primary chemical sinks for this compound in the troposphere are its reactions with the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).

Reaction with Hydroxyl Radicals (OH): During the daytime, the hydroxyl radical is a principal oxidant. The reaction proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, initiating a cascade of reactions that break down the parent molecule.

Reaction with Ozone (O₃): Ozonolysis is a significant degradation pathway for alkenes. The reaction of ozone with this compound begins with the formation of an unstable primary ozonide (a 1,2,3-trioxolane). researchgate.net This intermediate rapidly decomposes to form a primary carbonyl compound (propanal) and an energy-excited Criegee intermediate (CI). researchgate.netd-nb.info For the symmetric this compound, this process yields a single type of Criegee intermediate, C₂H₅CHOO, also known as a C₃-CI. researchgate.netd-nb.info A portion of these excited CIs are collisionally stabilized, becoming stabilized Criegee intermediates (SCIs), which are crucial for aerosol formation. d-nb.inforesearchgate.net The ozonolysis of this compound is noted to have a very low yield of prompt OH radicals but a high yield of SCIs. researchgate.net However, the subsequent decomposition of anti-conformation Criegee intermediates may contribute significantly to the total OH production from this reaction. bham.ac.uk

Reaction with Nitrate Radicals (NO₃): During the nighttime, in the absence of sunlight to photolyze NO₂, the nitrate radical can become the most important oxidant for alkenes. The reaction of NO₃ with this compound is an efficient removal process, proceeding via addition to the double bond.

The table below summarizes the rate constants for the reaction of this compound with these key atmospheric oxidants.

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| OH | 3.2 x 10⁻¹¹ |

| O₃ | 1.9 x 10⁻¹⁶ |

| NO₃ | 3.5 x 10⁻¹² |

| Data sourced from publicly available atmospheric chemistry databases. |

The atmospheric lifetime of this compound is determined by its reaction rates with the aforementioned oxidants and their typical atmospheric concentrations. The lifetime (τ) with respect to a specific oxidant X can be calculated as τ = 1 / (kₓ[X]), where kₓ is the reaction rate constant and [X] is the average concentration of the oxidant.

| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Calculated Atmospheric Lifetime |

| OH | 2 x 10⁶ | ~43 minutes |

| O₃ | 7 x 10¹¹ | ~44 minutes |

| NO₃ | 5 x 10⁸ | ~3 minutes |

| Calculations are based on the rate constants from Table 5.1.1. and typical global average oxidant concentrations. Local concentrations can vary significantly. |

Secondary Organic Aerosol (SOA) Formation

The oxidation of this compound, particularly through ozonolysis, is a known source of secondary organic aerosol (SOA), which can impact air quality and climate. ebi.ac.uknih.gov